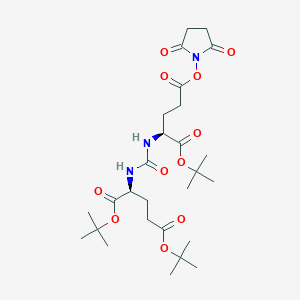

Glu-urea-Glu-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C27H43N3O11 |

|---|---|

Poids moléculaire |

585.6 g/mol |

Nom IUPAC |

ditert-butyl (2S)-2-[[(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]pentanedioate |

InChI |

InChI=1S/C27H43N3O11/c1-25(2,3)38-20(33)14-10-16(22(35)39-26(4,5)6)28-24(37)29-17(23(36)40-27(7,8)9)11-15-21(34)41-30-18(31)12-13-19(30)32/h16-17H,10-15H2,1-9H3,(H2,28,29,37)/t16-,17-/m0/s1 |

Clé InChI |

RLHXPXLWGMDVAY-IRXDYDNUSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |

SMILES canonique |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Linchpin of PSMA Targeting: A Technical Guide to the Glu-urea-Glu Core

For Immediate Release

A deep dive into the Glu-urea-Glu pharmacophore, the cornerstone of high-affinity binding to Prostate-Specific Membrane Antigen (PSMA), reveals its critical role in the development of next-generation diagnostic and therapeutic agents for prostate cancer. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core's structure-activity relationship, binding thermodynamics, and the experimental methodologies used to evaluate its efficacy.

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is significantly overexpressed in prostate cancer cells, making it a prime target for targeted therapies and molecular imaging.[1] At the heart of the most potent PSMA inhibitors lies the elegant and highly specific Glu-urea-Glu (or more broadly, the Glu-urea-X) pharmacophore. This motif masterfully mimics the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG), enabling high-affinity binding and effective targeting of cancerous tissues.[2]

The Architecture of a High-Affinity Interaction

The binding of the Glu-urea-Glu core to PSMA is a finely orchestrated event occurring within a complex binding pocket. This cavity is comprised of three main regions: the S1' glutamate (B1630785) recognition pocket, a dinuclear zinc(II) active site, and a spacious, irregularly shaped entrance funnel.[2][3] The Glu-urea-Glu pharmacophore is meticulously designed to interact with these key domains.

The terminal glutamate moiety of the inhibitor fits snugly into the S1' pocket, forming critical hydrogen bonds and electrostatic interactions with surrounding amino acid residues. The central urea (B33335) component plays a pivotal role by coordinating with the two zinc ions in the active site, a crucial interaction for potent inhibition.[4][5] This coordination with the zinc ions is a hallmark of many potent metalloproteinase inhibitors. The second glutamate (or another amino acid like lysine (B10760008) in many derivatives) extends towards the entrance funnel, where further interactions can be tailored to modulate the inhibitor's overall properties, including pharmacokinetics and internalization.[6]

The precise positioning of the Glu-urea-Glu motif within the PSMA active site is virtually indistinguishable from that of other high-affinity urea-based ligands, highlighting its fundamental importance.[7] Structural studies have revealed that while the pharmacophore's binding is highly conserved, the linker and effector moieties attached to it can adopt divergent positions within the entrance funnel, offering a versatile platform for the development of theranostic agents.[2][6]

Quantifying the Affinity: A Comparative Analysis

The binding affinity of PSMA inhibitors is a critical determinant of their in vivo efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the binding affinities of several representative PSMA inhibitors, including those with the Glu-urea-Glu and the closely related Glu-urea-Lys core.

| Compound/Ligand | Core Motif | IC50 (nM) | Ki (nM) | Cell Line | Radioligand for Assay | Reference(s) |

| EuE-k-¹⁸F-FBOA (1) | Glu-urea-Glu | 4.2 ± 0.4 | LNCaP | [¹²⁵I]I-BA)KuE | [8][9] | |

| EuE-k-β-a-¹⁸F-FPyl (2) | Glu-urea-Glu | 1.1 ± 0.2 | LNCaP | [¹²⁵I]I-BA)KuE | [8][9] | |

| ¹⁸F-DCFPyL | Glu-urea-Lys | 12.3 ± 1.2 | LNCaP | [¹²⁵I]I-BA)KuE | [8][10] | |

| ¹⁸F-PSMA-1007 | Glu-urea-Lys | 4.2 ± 0.5 | LNCaP | [¹²⁵I]I-BA)KuE | [8][10] | |

| PSMA-1 | Glu-urea-Lys | 2.4 | LNCaP cell lysates | NAAG | [11] | |

| Compound 6f | Glu-urea-Lys | 6.51 ± 0.19 | PC3-PIP | [¹²⁵I]MIP-1095 | [12][13] | |

| Ga-HTK03041 | Lys-urea-Glu | 0.63 | [14] | |||

| HTK03149 | Lys-urea-Aad | 6.99 | [14] | |||

| Glu-urea-Gln | Glu-urea-Gln | 6.8 ± 1.1 | LNCaP | [15] | ||

| Glu-urea-Asn | Glu-urea-Asn | 12.1 ± 1.5 | LNCaP | [15] | ||

| Glu-urea-Orn | Glu-urea-Orn | 19.8 ± 2.1 | LNCaP | [15] | ||

| Glu-urea-Lys | Glu-urea-Lys | 31.5 ± 3.5 | LNCaP | [15] |

Visualizing the Molecular Logic

To better understand the processes involved in PSMA binding and the experimental workflows used to characterize it, the following diagrams are provided.

Key Experimental Protocols

The characterization of PSMA inhibitors relies on a suite of standardized in vitro and in vivo assays. The following are detailed methodologies for three cornerstone experiments.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (IC50 and Ki) of a test compound.[1]

a. Cell Culture:

-

Culture PSMA-expressing cells, such as LNCaP or PC3-PIP, in appropriate media until they reach near confluence.[16][17]

-

Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[1]

b. Ligand Preparation:

-

Prepare a stock solution of the unlabeled test compound (competitor) and perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹² to 10⁻⁶ M).[16]

-

Prepare a solution of a suitable radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [¹²⁵I]I-MIP-1095) at a fixed concentration, typically at or below its Kd value.[1]

c. Assay Procedure:

-

Wash the cells twice with ice-cold binding buffer (e.g., PBS).[16]

-

To the appropriate wells, add:

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Terminate the binding by aspirating the medium and washing the cells three times with ice-cold PBS to remove unbound radioligand.[16]

d. Measurement and Analysis:

-

Lyse the cells with a suitable buffer (e.g., 1 M NaOH).[16]

-

Transfer the lysates to counting tubes and measure the radioactivity using a gamma counter.[16]

-

Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

In Vitro Internalization Assay

This assay measures the rate and extent to which a radiolabeled PSMA inhibitor is internalized by cancer cells.

a. Cell Preparation:

-

Seed PSMA-positive cells (e.g., LNCaP) in 24-well plates and grow to confluence.

b. Assay Procedure:

-

Wash the cells with binding medium.

-

Add the radiolabeled test compound at a specific concentration to the wells. For blocking, pre-incubate a set of wells with a high concentration of an unlabeled PSMA inhibitor.[18]

-

Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to allow for internalization. A parallel set of plates can be incubated at 4°C to measure surface-bound ligand only.[19][20]

-

At each time point, stop the internalization by placing the plates on ice and washing the cells with ice-cold PBS.

-

To differentiate between surface-bound and internalized radioactivity, treat the cells with an acidic buffer (e.g., glycine-HCl, pH 2.8) for a few minutes to strip the surface-bound radioligand.[18]

-

Collect the acidic buffer (surface-bound fraction) and then lyse the cells to collect the internalized fraction.

c. Measurement and Analysis:

-

Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

-

Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.

In Vivo Biodistribution Study

This study evaluates the distribution, accumulation, and clearance of a radiolabeled PSMA inhibitor in a living organism, typically in tumor-bearing mice.[21][22]

a. Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude or SCID) bearing subcutaneous xenografts of PSMA-expressing human prostate cancer cells (e.g., LNCaP, 22Rv1).[21][23]

b. Radioligand Administration:

-

Administer a known amount of the radiolabeled compound to the mice, typically via intravenous injection.[23] Other routes like intraperitoneal or subcutaneous can also be investigated.[23]

c. Tissue Collection and Measurement:

-

At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice.[23][24]

-

Dissect major organs and tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

d. Data Analysis:

-

Determine the pharmacokinetic profile of the compound and assess its tumor-targeting efficacy and clearance from non-target organs.

Conclusion

The Glu-urea-Glu core is a testament to the power of rational drug design. Its ability to specifically and potently bind to PSMA has paved the way for significant advancements in the diagnosis and treatment of prostate cancer. A thorough understanding of its binding mechanism, coupled with robust experimental validation, is essential for the continued development of innovative and effective PSMA-targeted agents. The methodologies and data presented in this guide provide a solid foundation for researchers and developers working to harness the full potential of this remarkable pharmacophore.

References

- 1. benchchem.com [benchchem.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glu-Urea-Lys Scaffold Functionalized Superparamagnetic Iron Oxide Nanoparticles Targeting PSMA for In Vivo Molecular MRI of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 18 F-labeled 1,2,3-triazole-linked Glu-urea-Lys-based PSMA ligands have good pharmacokinetic properties for positron emission tomography imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preparation and affinity identification of glutamic acid-urea small molecule analogs in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacokinetic and Biodistribution Assessment of a Near Infrared-Labeled PSMA-Specific Small Molecule in Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glu-urea-Glu-NHS Ester: A Core Component in Prostate Cancer Theranostics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Glu-urea-Glu-NHS ester, a critical building block in the development of targeted diagnostics and therapeutics for prostate cancer. This document details its synthesis, physicochemical properties, and its role as a pharmacophore for linking to Prostate-Specific Membrane Antigen (PSMA) inhibitors. Detailed experimental protocols and a summary of key quantitative data are provided to support researchers in this field.

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. Small molecule inhibitors that bind to the enzymatic active site of PSMA have been successfully utilized to deliver imaging agents and therapeutic payloads directly to tumor sites. The Glu-urea-Glu (EuE) motif is a potent pharmacophore that mimics the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG), and serves as the core of many high-affinity PSMA inhibitors. The N-hydroxysuccinimide (NHS) ester functionalized version, this compound, is a key intermediate that allows for the covalent conjugation of this PSMA-targeting moiety to various molecules of interest, such as diagnostic radionuclides or therapeutic agents.

Chemical Structure and Properties

The fundamental structure of this compound consists of two glutamic acid residues linked by a central urea (B33335) group, with one of the terminal carboxylic acids activated as an N-hydroxysuccinimide ester. This activation renders the molecule highly reactive towards primary and secondary amines, facilitating the formation of stable amide bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1228927-36-3 | N/A |

| Molecular Formula | C₂₁H₂₈N₄O₁₁ | N/A |

| Molecular Weight | 585.64 g/mol | MedChemExpress |

| Solubility | 100 mg/mL in DMSO | MedChemExpress |

| Appearance | Solid | AbMole BioScience |

| Storage (Powder) | -20°C for 3 years | AbMole BioScience |

| Storage (in Solvent) | -80°C for 6 months | AbMole BioScience |

Synthesis of this compound

Conceptual Synthesis Workflow

An In-depth Technical Guide to the Synthesis of Glu-urea-Glu-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis pathway for Glu-urea-Glu-N-hydroxysuccinimide (NHS) ester, a crucial bifunctional linker in the development of targeted therapeutics, particularly inhibitors of prostate-specific membrane antigen (PSMA). This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual diagrams of the synthesis process and its application.

Introduction

The Glu-urea-Glu (GUG) moiety is a fundamental pharmacophore for high-affinity binding to PSMA, a well-established biomarker overexpressed on the surface of prostate cancer cells. The addition of an NHS ester functional group transforms the GUG core into a versatile tool for bioconjugation, enabling its covalent attachment to various molecules such as antibodies, peptides, or imaging agents. This guide details the chemical synthesis of Glu-urea-Glu-NHS ester, providing researchers with the necessary information to produce this valuable compound for their drug development pipelines.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:

-

Formation of the Protected Glu-urea-Glu Core: This involves the coupling of two protected glutamic acid residues through a central urea (B33335) linkage. This is typically achieved via the formation of an isocyanate intermediate from one glutamic acid derivative, which then reacts with the free amine of a second glutamic acid derivative.

-

Activation of the Carboxylic Acid: The terminal carboxylic acid groups of the Glu-urea-Glu backbone are deprotected, and one is subsequently activated as an N-hydroxysuccinimide ester to facilitate conjugation reactions.

The synthesis can be performed using either solution-phase or solid-phase peptide synthesis (SPPS) techniques. While solution-phase synthesis is adaptable, SPPS offers advantages in terms of purification and handling.[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound. The protocols are compiled based on established methods for the synthesis of related urea-based PSMA inhibitors.[1][3][4][5]

Solution-Phase Synthesis of Protected Glu-urea-Glu

This protocol describes the formation of the protected Glu-urea-Glu core in solution.

Materials:

-

H-Glu(OtBu)-OtBu HCl (L-Glutamic acid di-tert-butyl ester hydrochloride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Isocyanate Formation:

-

Dissolve H-Glu(OtBu)-OtBu HCl (2.0 eq) and TEA (or DIPEA) (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

In a separate flask, dissolve triphosgene (1.0 eq) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the cooled glutamic acid solution.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Urea Formation:

-

In a separate flask, dissolve H-Glu(OtBu)-OtBu HCl (2.0 eq) and TEA (or DIPEA) (4.4 eq) in anhydrous DCM.

-

Add this solution to the isocyanate reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected Glu-urea-Glu derivative.

-

Deprotection of the Carboxylic Acid Groups

Materials:

-

Protected Glu-urea-Glu

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Cold diethyl ether

Procedure:

-

Dissolve the protected Glu-urea-Glu in a mixture of TFA and DCM (typically 1:1 or as a solution of 50-95% TFA in DCM). TIS can be added as a scavenger (2.5-5%).

-

Stir the solution at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Precipitate the deprotected Glu-urea-Glu by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

-

Dry the product under vacuum.

NHS Ester Activation

Materials:

-

Deprotected Glu-urea-Glu

-

N,N'-Disuccinimidyl carbonate (DSC) or N,N'-Carbonyldisuccinimide

-

Anhydrous DMF or other suitable aprotic solvent

-

Anhydrous pyridine (B92270) or other non-nucleophilic base

Procedure:

-

Dissolve the deprotected Glu-urea-Glu in anhydrous DMF.

-

Add N,N'-Disuccinimidyl carbonate (1.1-1.5 eq per carboxylic acid group to be activated).

-

Add anhydrous pyridine (2-3 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

-

The product, this compound, can be used directly in solution for subsequent conjugation reactions or purified by preparative HPLC if a solid material is required.

Quantitative Data Summary

The following table summarizes typical yields and conditions for the synthesis steps. It is important to note that these values are representative and may vary depending on the specific reaction scale and conditions.

| Step | Reagents | Solvent | Time | Temperature | Typical Yield | Purification |

| Protected Glu-urea-Glu Synthesis | H-Glu(OtBu)-OtBu HCl, Triphosgene, TEA | DCM | 12-18 h | -78 °C to RT | 60-85% | Silica Gel Chromatography |

| Deprotection | Protected GUG, TFA, DCM | TFA/DCM | 2-4 h | RT | >90% | Precipitation |

| NHS Ester Activation | Deprotected GUG, DSC, Pyridine | DMF | 4-12 h | RT | High (often used in situ) | Preparative HPLC |

Visual Diagrams

Synthesis Pathway of this compound

Caption: Overall synthesis scheme for this compound.

Experimental Workflow for Bioconjugation

Caption: Workflow for conjugating this compound to a target molecule.

PSMA Inhibition Signaling Context

Caption: Conceptual diagram of PSMA targeting and inhibition.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, a critical component in the development of PSMA-targeted agents. By following the outlined protocols and understanding the underlying chemical principles, researchers can effectively produce this versatile linker for a wide range of applications in drug discovery and molecular imaging. The provided diagrams offer a clear visual representation of the synthesis pathway and its broader scientific context.

References

- 1. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and affinity identification of glutamic acid-urea small molecule analogs in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spandidos-publications.com [spandidos-publications.com]

A Deep Dive into the Mechanism of Action of Urea-Based PSMA Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, has emerged as a pivotal target in the diagnosis and treatment of prostate cancer. Its elevated expression in prostate tumors, particularly in metastatic and castration-resistant disease, has spurred the development of targeted inhibitors. Among these, urea-based compounds have proven to be a highly successful class of small-molecule inhibitors, forming the backbone of numerous diagnostic imaging agents and therapeutic radioligands. This technical guide elucidates the intricate mechanism of action of urea-based PSMA inhibitors, providing a comprehensive resource for professionals in the field.

Molecular Interaction and Binding at the Active Site

Urea-based PSMA inhibitors are meticulously designed to mimic the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG), thereby enabling high-affinity binding to the enzyme's active site.[1][2] PSMA, also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a zinc-dependent metalloprotease.[3][4] The binding of urea-based inhibitors is a multifaceted process involving a series of specific molecular interactions within the enzyme's catalytic pocket.

The core of this interaction lies in the urea (B33335) functional group, which acts as a transition-state mimetic of the peptide bond cleaved by PSMA.[2] This urea moiety, along with a glutamate residue present in the inhibitor structure, engages in critical interactions with the active site. The inhibitor's glutamate component binds to the S1' pocket of the enzyme.[2] The binding is further stabilized by interactions with two zinc ions in the active site.[4]

The general structure of these inhibitors typically consists of a glutamate-urea-lysine (Glu-urea-Lys) scaffold.[5][6] This scaffold positions the key interacting groups optimally within the binding pocket. The association of these inhibitors with PSMA is primarily driven by a combination of hydrogen bonding, salt bridges, electrostatic interactions, and π-π stacking.[1][7] The unique chemical properties of these urea derivatives contribute to their high binding affinity and favorable tumor uptake.[1]

Quantitative Analysis of Binding Affinities

The efficacy of urea-based PSMA inhibitors is fundamentally linked to their binding affinity, which is quantified by parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). A lower value for these parameters signifies a higher binding affinity. The following tables summarize the binding affinities of several prominent urea-based PSMA inhibitors.

| Inhibitor | Binding Affinity (IC50, nM) | Cell Line / Assay Condition |

| PSMA-617 | ~5 | LNCaP & C4-2 cells[8] |

| 18F-DCFPyL | 12.3 ± 1.2 | LNCaP cells[9] |

| 18F-PSMA-1007 | 4.2 ± 0.5 | LNCaP cells[9] |

| PSMA-1-VcMMAE-Cy5.5 | 0.84 (EC50) | PSMA-positive PC3pip cells[10] |

| Ac-Y-2-Nal-K(Sub-KuE) | 3.9 ± 1.7 | [11] |

| Ac-Y(3,5-di-I-Y)K(Sub-KuE) | 3.8 ± 0.6 | [11] |

| Inhibitor | Binding Affinity (Ki, nM) | Cell Line / Assay Condition |

| PSMA-617 | 2.3 ± 2.9 | LNCaP & C4-2 cells[8] |

| PSMA-11 | 12.0 ± 2.8 | Preclinical studies[8] |

| [18F]1a | 0.1 | [12] |

| [18F]DCFPyL | 0.398 ± 0.055 | [12] |

| Inhibitor | Dissociation Constant (Kd, nM) | Cell Line / Assay Condition |

| [18F]DCFPyL | 0.402 ± 0.121 | [12] |

| DUPA-99mTc | 14 | LNCaP cells[13] |

| [177Lu]Lu–iPSMA–iGRP78 | 1.883 | LNCaP cells[14] |

| [177Lu]Lu–iPSMA | 2.245 | LNCaP cells[14] |

Note: Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.

Cellular Mechanism and Signaling Pathway Modulation

Beyond simple competitive inhibition of the enzyme's catalytic activity, the binding of urea-based inhibitors to PSMA has profound effects on cellular signaling pathways, contributing to their therapeutic efficacy. Increased expression of PSMA on prostate cancer cells is not merely a passive biomarker but an active contributor to tumor progression.[15][16]

PSMA expression mediates a critical "pathway switch" from the mitogen-activated protein kinase (MAPK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT pathway.[3][15][16][17] In cells with low PSMA expression, a signaling complex involving β1 integrin, RACK1, and IGF-1R typically activates the MAPK/ERK pathway, which promotes cell proliferation.[18] However, in the presence of high PSMA expression, PSMA interacts with the scaffolding protein RACK1, disrupting this complex.[15][16][17] This disruption redirects the signaling cascade towards the PI3K-AKT pathway, a key driver of tumor survival, growth, and progression.[3][15][16][17][18] The enzymatic activity of PSMA, which cleaves glutamate from substrates, can indirectly activate the PI3K pathway, with glutamate acting as a second messenger.[19][20]

By binding to PSMA, urea-based inhibitors can modulate these signaling events. The internalization of the inhibitor-PSMA complex is a crucial step, particularly for therapeutic applications where the inhibitor is conjugated to a cytotoxic payload.[5][19]

PSMA-mediated signaling switch and inhibitor action.

Experimental Protocols

The characterization of urea-based PSMA inhibitors relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (IC50) of a non-radiolabeled inhibitor.

Objective: To measure the ability of a test compound to compete with a known radioligand for binding to PSMA expressed on cells.

Materials:

-

PSMA-positive cells (e.g., LNCaP, 22Rv1)[18]

-

PSMA-negative control cells (e.g., PC-3)[18]

-

Radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [¹²⁵I]I-MIP-1095)[18]

-

Unlabeled competitor ligand (test compound)

-

Assay buffer

-

96-well cell culture plates

-

Gamma or beta counter

Procedure:

-

Cell Seeding: Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[18]

-

Ligand Preparation: Prepare serial dilutions of the unlabeled competitor ligand in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M. Prepare the radioligand at a fixed concentration, typically at its Kd value.[18]

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer and the fixed concentration of radioligand.

-

Non-specific Binding (NSB): Add a saturating concentration of a known unlabeled potent inhibitor (e.g., 1-10 µM 2-PMPA) and the fixed concentration of radioligand.[18]

-

Competitor Wells: Add each dilution of the competitor ligand and the fixed concentration of radioligand.

-

-

Incubation: Incubate the plate under appropriate conditions (e.g., 1 hour at 37°C).

-

Washing: Aspirate the medium and wash the cells twice with ice-cold assay buffer to remove unbound radioligand.[18]

-

Lysis: Lyse the cells with a suitable lysis buffer.

-

Counting: Transfer the lysate to counting tubes and measure the radioactivity using a gamma or beta counter.[18]

-

Data Analysis: Calculate the percentage of specific binding for each competitor concentration and plot it against the log of the competitor concentration to determine the IC50 value.

Workflow for a competitive radioligand binding assay.

In Vitro Cell Uptake and Internalization Assay

This assay quantifies the extent to which a radiolabeled inhibitor is taken up and internalized by PSMA-expressing cells.

Objective: To measure the time-dependent uptake and internalization of a radiolabeled PSMA inhibitor.

Materials:

-

PSMA-positive cells (e.g., LNCaP)

-

Radiolabeled inhibitor

-

Cell culture medium

-

Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate surface-bound from internalized radioactivity

-

Lysis buffer

-

Gamma counter

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to attach.

-

Incubation: Add the radiolabeled inhibitor to the cells at a specific concentration and incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

-

Washing: At each time point, wash the cells with ice-cold PBS to stop the uptake.

-

Acid Wash: To measure internalization, incubate the cells with an acid wash buffer to strip off surface-bound radioactivity. Collect the supernatant (surface-bound fraction).

-

Lysis: Lyse the remaining cells to release the internalized radioactivity (internalized fraction).

-

Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Data Analysis: Express the results as a percentage of the total added radioactivity per million cells.

In Vivo Biodistribution Studies

These studies are crucial for evaluating the in vivo targeting efficacy and pharmacokinetic profile of a radiolabeled inhibitor.

Objective: To determine the distribution of a radiolabeled PSMA inhibitor in various organs and tumors in an animal model.

Materials:

-

Tumor-bearing animal model (e.g., mice with LNCaP xenografts)

-

Radiolabeled inhibitor

-

Anesthesia

-

Gamma counter

Procedure:

-

Animal Model: Establish tumors in immunocompromised mice by subcutaneously injecting PSMA-positive cells.

-

Injection: Inject a known amount of the radiolabeled inhibitor into the animals (e.g., via tail vein).

-

Time Points: At various time points post-injection (e.g., 1h, 4h, 24h), euthanize groups of animals.

-

Organ Harvesting: Dissect and collect major organs and the tumor.

-

Weighing and Counting: Weigh each organ and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Conclusion

Urea-based PSMA inhibitors represent a cornerstone in the targeted imaging and therapy of prostate cancer. Their mechanism of action is a sophisticated interplay of high-affinity molecular binding to the active site of PSMA and the subsequent modulation of critical cellular signaling pathways that drive tumor growth and survival. A thorough understanding of these mechanisms, supported by robust quantitative data from well-defined experimental protocols, is paramount for the continued development of next-generation PSMA-targeted agents with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a foundational resource for researchers dedicated to advancing this promising field of oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. urotoday.com [urotoday.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. onclive.com [onclive.com]

- 20. researchgate.net [researchgate.net]

Navigating the Chemical Landscape of a Promising Bioconjugation Agent: A Technical Guide to the Solubility and Stability of Glu-urea-Glu-NHS Ester

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability characteristics of the Glu-urea-Glu-NHS (N-hydroxysuccinimide) ester, a key building block in the development of targeted therapeutics, particularly in the field of prostate cancer research. Tailored for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines experimental methodologies, and presents key molecular pathways to facilitate the effective use of this important compound.

The Glu-urea-Glu-NHS ester serves as a critical linker, enabling the conjugation of imaging agents or therapeutic payloads to molecules that target the prostate-specific membrane antigen (PSMA), a protein overexpressed on the surface of prostate cancer cells. Understanding its solubility and stability is paramount for successful bioconjugation, ensuring the integrity and efficacy of the final drug conjugate.

Solubility Profile

The solubility of this compound is a crucial parameter for its handling, formulation, and reaction efficiency. While comprehensive quantitative data for a wide array of solvents is not extensively documented in publicly available literature, existing information and the physicochemical properties of its core components—glutamic acid and urea—provide valuable insights. The presence of two glutamic acid residues suggests a degree of hydrophilicity, while the overall structure influences its solubility in organic solvents.

| Solvent/System | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | High solubility, suitable for stock solutions. |

| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | Relevant for in vivo studies requiring a biocompatible vehicle. |

| Aqueous Buffers | Limited (qualitative) | The NHS ester moiety is susceptible to hydrolysis in aqueous environments. Solubility is expected to be pH-dependent. |

| Common Organic Solvents | Data not available | Based on the structure, moderate solubility in polar aprotic solvents like DMF and NMP can be anticipated. |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from established methods for active pharmaceutical ingredients and can be applied to determine the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., phosphate-buffered saline pH 7.4, acetonitrile, ethanol)

-

Vials with screw caps

-

Shaker or rotator at a controlled temperature

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC with UV detection).

-

Perform the experiment in triplicate to ensure accuracy.

Stability Characteristics

The stability of the this compound is a critical factor influencing its storage, handling, and use in conjugation reactions. The primary pathways of degradation are hydrolysis of the NHS ester and potential enzymatic cleavage of the peptide-like core.

Hydrolytic Stability of the NHS Ester:

The N-hydroxysuccinimide ester is an activated ester that is inherently susceptible to hydrolysis, a reaction that is significantly influenced by pH. In aqueous solutions, the ester group can be cleaved, yielding the inactive carboxylate form of the Glu-urea-Glu linker and N-hydroxysuccinimide. This hydrolysis is accelerated at higher pH values.

| pH | Half-life of NHS Ester |

| 7.0 | 4 - 5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

Note: This data is for NHS esters in general and provides a strong indication of the expected behavior of the this compound.

The optimal pH for conjugation reactions involving NHS esters is typically a compromise between maximizing the deprotonation of the target amine (favoring the reaction) and minimizing the hydrolysis of the NHS ester. A pH range of 7.2-8.5 is commonly used.

Experimental Protocol: Determination of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of the this compound at different pH values.

Materials:

-

This compound stock solution in a water-miscible organic solvent (e.g., DMSO).

-

A series of aqueous buffers with different pH values (e.g., pH 6.0, 7.4, 8.5).

-

HPLC system with a suitable column and detection method.

-

Temperature-controlled incubator.

Procedure:

-

Prepare a series of buffered solutions at the desired pH values.

-

Initiate the stability study by diluting a small volume of the this compound stock solution into each buffer to a known final concentration.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each solution.

-

Immediately quench the hydrolysis by adding the aliquot to a solution that stops the reaction (e.g., by acidification with a small volume of trifluoroacetic acid).

-

Analyze the samples by reverse-phase HPLC to separate the intact this compound from its hydrolysis product.

-

Quantify the peak area of the intact ester at each time point.

-

Plot the percentage of the remaining intact ester against time to determine the hydrolysis rate and half-life at each pH.

Technical Guide: Physical and Chemical Properties of CAS 1228927-36-3 (Glu-urea-Glu-NHS ester)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound identified by CAS number 1228927-36-3. This molecule, chemically known as Glu-urea-Glu-NHS ester, is a crucial linker molecule utilized in the development of targeted therapeutics and diagnostics, particularly in the field of oncology. Its structure is designed to conjugate targeting moieties, such as inhibitors of prostate-specific membrane antigen (PSMA), to effector molecules like imaging agents or therapeutic payloads.

Chemical Identity and Structure

The fundamental characteristics of CAS 1228927-36-3 are summarized in the table below, providing a clear identification of the molecule.

| Identifier | Value |

| CAS Number | 1228927-36-3 |

| IUPAC Name | di-tert-butyl (((S)-1-(tert-butoxy)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-1,5-dioxopentan-2-yl)carbamoyl)-L-glutamate |

| Molecular Formula | C27H43N3O11 |

| Molecular Weight | 585.64 g/mol |

| SMILES String | CC(C)(C)OC(=O)CC--INVALID-LINK--ON1C(=O)CCC1=O)C(=O)OC(C)(C)C">C@HC(=O)OC(C)(C)C |

| Synonyms | This compound |

Physicochemical Properties

The known physical and chemical properties of this compound are detailed in the following table. It is important to note that specific experimental values for properties such as melting and boiling points are not widely reported in the literature, which is common for specialized chemical intermediates.

| Property | Value/Description |

| Physical Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO. A stock solution of ≥ 2.5 mg/mL (4.27 mM) can be prepared. |

| Storage Conditions | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. |

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of CAS 1228927-36-3 is not publicly available in a step-by-step format, the general synthetic strategy involves the activation of a protected Glu-urea-Glu precursor. The following is a representative protocol based on the synthesis of similar urea-based PSMA inhibitor linkers.

Materials:

-

Protected di-tert-butyl glutamate (B1630785)

-

Triphosgene (B27547) or a similar carbonylating agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Protected L-glutamic acid derivative

-

N,N'-Carbonyldisuccinimide (CDI) or N-hydroxysuccinimide (NHS) with a coupling agent (e.g., DCC or EDC)

-

Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Reagents for deprotection (e.g., Trifluoroacetic acid (TFA))

General Procedure:

-

Formation of the Urea (B33335) Linkage: The synthesis typically begins with the formation of the central urea bond. This can be achieved by reacting a protected glutamate derivative with a carbonylating agent like triphosgene in the presence of a non-nucleophilic base such as DIPEA to form an isocyanate intermediate. This intermediate is then reacted in situ with another protected glutamate derivative to form the protected Glu-urea-Glu core structure.

-

Activation of the Carboxylic Acid: The terminal carboxylic acid of the protected Glu-urea-Glu intermediate is then activated to facilitate conjugation with other molecules. To create the NHS ester, the precursor is reacted with N,N'-carbonyldisuccinimide.[1] Alternatively, N-hydroxysuccinimide can be coupled to the carboxylic acid using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Purification: The final product, this compound, is purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, to remove any unreacted starting materials and byproducts.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Quality Control and Analytical Methods

The purity and identity of this compound are critical for its intended use in drug development. The following analytical methods are typically employed for its characterization and quality control:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound. A reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of a modifier like trifluoroacetic acid (TFA), is commonly used. The purity is determined by the relative peak area of the main product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of this compound.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic method (LC-MS), is used to determine the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Role in Signaling and Drug Development

This compound itself is not a signaling molecule. It functions as a bifunctional linker. Its primary role is to covalently attach a PSMA-targeting pharmacophore to an effector molecule. The Glu-urea-Glu motif is designed to bind with high affinity to the active site of Prostate-Specific Membrane Antigen (PSMA), a protein that is highly overexpressed on the surface of prostate cancer cells. The NHS ester is a reactive group that readily forms a stable amide bond with primary amines present on other molecules, such as chelators for radionuclides used in PET imaging (e.g., ⁶⁸Ga) or therapy (e.g., ¹⁷⁷Lu), or fluorescent dyes for optical imaging.

The overall mechanism of action of a PSMA inhibitor conjugate utilizing this linker is illustrated in the following diagram.

Caption: Mechanism of PSMA-targeted drug delivery.

This diagram illustrates the workflow from the binding of the Glu-urea-Glu targeting moiety of the conjugate to the PSMA receptor on a prostate cancer cell, leading to internalization and subsequent cellular effects mediated by the attached effector molecule.

The experimental workflow for evaluating the efficacy of a PSMA inhibitor conjugate often involves a series of in vitro and in vivo studies.

Caption: Experimental workflow for PSMA inhibitor evaluation.

This workflow outlines the logical progression of experiments, starting from the initial in vitro characterization of binding and cellular activity to the more complex in vivo studies to assess biodistribution, imaging potential, and therapeutic efficacy.

References

The Core of Innovation: A Technical Guide to Glu-Urea-Glu Based PSMA Inhibitors

For Immediate Release

Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the Glu-urea-Glu (GUG) core, a key component in the development of Prostate-Specific Membrane Antigen (PSMA) inhibitors. This guide details the critical differences between the GUG core and other PSMA inhibitor cores, providing a comprehensive resource for advancing cancer diagnostics and therapeutics.

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of cancer cells. Small molecule inhibitors that target PSMA have revolutionized the field, and at the heart of these inhibitors lies a specific chemical core that dictates their binding affinity, pharmacokinetic properties, and overall efficacy. This whitepaper delves into the nuances of the Glu-urea-Glu (GUG) core and contrasts it with other prevalent cores, primarily the well-established Lys-urea-Glu (KuE) core.

Unveiling the Core Structures: GUG vs. Other PSMA Inhibitor Cores

The fundamental structure of most PSMA inhibitors consists of a urea-based scaffold flanked by two amino acid residues that interact with the active site of the PSMA enzyme. The most notable distinction between the GUG and KuE cores lies in the second amino acid.

-

Glu-urea-Glu (GUG) Core: This core incorporates a glutamic acid residue at both ends of the urea (B33335) linkage.

-

Lys-urea-Glu (KuE) Core: This more commonly utilized core features a lysine (B10760008) residue followed by a glutamic acid residue linked by urea.

The choice of the second amino acid has profound implications for the inhibitor's properties. The additional carboxylic acid group in the GUG core can influence the molecule's overall charge, hydrophilicity, and interaction with the PSMA binding pocket.[1]

Figure 1: Simplified representation of Glu-urea-Glu (GUG) and Lys-urea-Glu (KuE) inhibitor cores.

Comparative Efficacy: A Data-Driven Analysis

The subtle structural difference between GUG and other cores translates into significant variations in their performance as PSMA inhibitors. The following tables summarize key quantitative data from preclinical studies, offering a clear comparison.

Table 1: In Vitro Binding Affinity of PSMA Inhibitors

| Inhibitor Core | Compound Example | IC50 (nM) | Cell Line | Reference |

| Glu-urea-Glu | EuE-k-¹⁸F-FBOA | 4.2 ± 0.4 | LNCaP | [2] |

| Glu-urea-Glu | EuE-k-β-a-¹⁸F-FPyl | 1.1 ± 0.2 | LNCaP | [2] |

| Lys-urea-Glu | ¹⁸F-DCFPyL | 12.3 ± 1.2 | LNCaP | [2] |

| Lys-urea-Glu | ¹⁸F-PSMA-1007 | 4.2 ± 0.5 | LNCaP | [2] |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher binding affinity.

Table 2: In Vivo Tumor Uptake and Biodistribution

| Inhibitor Core | Compound Example | Tumor Uptake (%ID/g at 1h p.i.) | Primary Excretion Route | Reference |

| Glu-urea-Glu | EuE-k-¹⁸F-FBOA | 12.7 ± 2.0 | Renal | [2] |

| Glu-urea-Glu | EuE-k-β-a-¹⁸F-FPyl | 13.0 ± 1.0 | Renal | [2] |

| Lys-urea-Glu | ¹⁸F-DCFPyL | 7.3 ± 1.0 | Renal | [2] |

| Lys-urea-Glu | ¹⁸F-PSMA-1007 | 7.1 ± 1.5 | Hepatobiliary | [2] |

%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection.

Studies have shown that GUG-based inhibitors can exhibit comparable or even superior tumor uptake compared to some KuE-based counterparts.[2] Furthermore, the high hydrophilicity of many GUG-based compounds often leads to predominantly renal clearance, which can be advantageous in reducing background signal in the abdominal region during imaging.[2]

The PSMA Signaling Axis: A Shift in Cellular Strategy

Beyond its role as a cell surface receptor for targeted therapies, PSMA is implicated in cellular signaling pathways that drive prostate cancer progression. High expression of PSMA has been shown to induce a switch from the proliferative MAPK/ERK pathway to the pro-survival PI3K-AKT pathway.[3][4][5] This is believed to occur through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and IGF-1R that normally activates the MAPK pathway.[3][5] This redirection of signaling promotes tumor growth and survival.

Figure 2: PSMA-mediated signaling switch from the MAPK/ERK to the PI3K-AKT pathway.

Experimental Protocols: A Guide to Evaluation

The rigorous preclinical evaluation of PSMA inhibitors is crucial for their translation to the clinic. Below are detailed methodologies for key experiments.

Competitive Binding Assay (IC50 Determination)

This assay is fundamental for determining the binding affinity of a novel inhibitor.

Objective: To determine the concentration of an unlabeled PSMA inhibitor that displaces 50% of a known radiolabeled PSMA ligand from its target.

Methodology:

-

Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP) are cultured to near confluence in appropriate media.

-

Reagent Preparation: A stock solution of the unlabeled test inhibitor is prepared and serially diluted to a range of concentrations. A constant, known concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) is also prepared.

-

Assay Procedure:

-

Cells are washed with an ice-cold binding buffer.

-

For total binding, cells are incubated with only the radiolabeled ligand.

-

For non-specific binding, cells are incubated with the radiolabeled ligand and a high concentration of a known, potent PSMA inhibitor.

-

For the competition curve, cells are incubated with the radiolabeled ligand and the various dilutions of the unlabeled test inhibitor.

-

-

Incubation and Washing: The cells are incubated to allow binding to reach equilibrium. Subsequently, unbound radioligand is removed by washing with ice-cold buffer.

-

Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

In Vitro Internalization Assay

This assay quantifies the extent to which the PSMA inhibitor is internalized by the cells upon binding.

Objective: To measure the fraction of cell-bound radiolabeled inhibitor that is translocated into the intracellular compartment.

Methodology:

-

Cell Culture: PSMA-positive cells (e.g., LNCaP) are seeded in well plates and allowed to adhere.

-

Incubation: Cells are incubated with the radiolabeled PSMA inhibitor at 37°C for various time points.

-

Surface-Bound vs. Internalized Fraction Separation:

-

At each time point, the supernatant containing the unbound radioligand is collected.

-

The cells are washed with buffer.

-

An acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) is added to the cells and incubated on ice to strip the surface-bound radioligand. This fraction is collected.

-

The remaining cells are lysed (e.g., with 1M NaOH) to release the internalized radioligand. This fraction is collected.

-

-

Radioactivity Measurement: The radioactivity in the supernatant, surface-bound, and internalized fractions is measured using a gamma counter.

-

Data Analysis: The percentage of internalized radioactivity is calculated as a fraction of the total cell-associated radioactivity (surface-bound + internalized).

In Vivo Biodistribution Studies

These studies are essential for evaluating the pharmacokinetic profile of the inhibitor in a living organism.

Objective: To determine the distribution, accumulation, and clearance of the radiolabeled PSMA inhibitor in various organs and tissues over time.

Methodology:

-

Animal Model: Typically, immunodeficient mice (e.g., BALB/c nude or SCID) bearing human prostate cancer xenografts (e.g., LNCaP) are used.[7]

-

Radiotracer Administration: A known amount of the radiolabeled PSMA inhibitor is administered to the mice, usually via intravenous injection.[8]

-

Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized.[7]

-

Organ Collection and Weighing: Tumors and a comprehensive panel of organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected and weighed.[8]

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The data is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8] This allows for a quantitative comparison of tracer accumulation across different tissues and time points.

Figure 3: General experimental workflow for the preclinical evaluation of PSMA inhibitors.

Conclusion: The Future of PSMA-Targeted Agents

The choice of the core structure is a critical determinant in the design of effective PSMA inhibitors. While the KuE core has been the foundation for many successful agents, the GUG core presents a compelling alternative with the potential for high tumor uptake and favorable pharmacokinetic profiles. The data and methodologies presented in this guide underscore the importance of a systematic and comparative approach to the preclinical evaluation of these promising cancer-fighting molecules. As research continues to unravel the intricate structure-activity relationships of PSMA inhibitors, a deeper understanding of the distinct advantages offered by different core structures, such as Glu-urea-Glu, will be instrumental in developing the next generation of targeted diagnostics and radioligand therapies for prostate cancer.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. urotoday.com [urotoday.com]

- 4. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]

The Urea Moiety: A Cornerstone in PSMA Ligand Design for Prostate Cancer Theranostics

A Technical Guide for Researchers and Drug Development Professionals

The urea-based scaffold has emerged as a critical pharmacophore in the design of ligands targeting the prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein (B1211001) highly overexpressed in prostate cancer. This central urea (B33335) moiety plays a pivotal role in the high-affinity binding and specificity of these ligands, making them exceptional candidates for both diagnostic imaging and targeted radionuclide therapy of prostate cancer. This technical guide delves into the significance of the urea moiety, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways.

The Significance of the Urea Moiety

The urea-based scaffold in PSMA inhibitors typically forms the core of a glutamate-urea-lysine (Glu-urea-Lys) or similar motif.[1] This structure is a hydrolysis-resistant mimic of the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG).[2] The urea group itself is crucial for the ligand's interaction with the active site of PSMA. It engages in key hydrogen bonding interactions with the zinc ion and surrounding amino acid residues within the enzyme's catalytic domain, which is essential for the high binding affinity of these inhibitors.[3] The unique chemical properties of these urea derivatives contribute to their favorable tumor uptake and high binding affinity to a lipophilic pocket near the active site of PSMA.[2]

The versatility of the urea-based scaffold allows for extensive structural modifications.[2] By attaching various linker structures and chelators for radiolabeling to the core motif, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the ligands.[4][5] These modifications can influence factors such as lipophilicity, plasma protein binding, and clearance pathways, ultimately impacting tumor targeting and retention, as well as uptake in non-target tissues like the kidneys and salivary glands.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for various urea-based PSMA ligands, providing a comparative overview of their binding affinities and in vivo performance.

Table 1: In Vitro Binding Affinity of Urea-Based PSMA Ligands

| Ligand | Cell Line | IC50 (nM) | Ki (nM) | Reference |

| PSMA-10 | LNCaP | 7.1 ± 0.7 | - | [8] |

| [¹⁸F]-DCFPyL | - | - | 1.1 ± 0.1 | [9] |

| Compound 5 (naphthylalanine modification) | - | ~3x higher affinity than PSMA I&T | - | [6] |

| Compound 6 (naphthylalanine modification) | - | ~3x higher affinity than PSMA I&T | - | [6] |

| Compound 4 (biphenylalanine residue) | - | ~10x lower affinity than PSMA I&T | - | [6] |

| [¹⁸F]6f (pyridine moiety) | - | - | 6.51 ± 0.19 | [10] |

| [¹⁸F]7 | PC-3 PIP | 234 | - | [11] |

| [¹⁸F]8 | PC-3 PIP | 59 | - | [11] |

| HTK03170 | LNCaP | - | - | [7] |

| HTK04048 | LNCaP | - | - | [7] |

| HTK04028 | LNCaP | - | - | [7] |

Table 2: In Vivo Tumor Uptake and Biodistribution of Urea-Based PSMA Ligands

| Radioli gand | Animal Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Reference |

| [¹⁷⁷Lu]Lu-13B | Mice | PSMA-positive PC-3pip xenografts | 4 h | 2.03 ± 0.06 | - | - | [4] |

| [¹⁷⁷Lu]-11 | LNCaP tumor-bearing CD-1 nu/nu mice | LNCaP xenografts | 24 h | 16.1 ± 2.5 | - | - | [6] |

| [¹¹C]DCMC | SCID mice | LNCaP xenografts | 30 min | - | 8.31 | 10.8 | [12] |

| [¹²⁵I]DCIT | SCID mice | LNCaP xenografts | 30 min | - | 1.52 | 4.7 | [12] |

| [¹⁷⁷Lu]Lu-PSMA-617 | - | PSMA(+) PC3 PIP xenografts | - | - | - | - | [13] |

| [⁶⁸Ga]Ga-PSMA-Q | - | PSMA+ cell xenografts | 60 min | SUVmax = 0.97 ± 0.24 | - | 59.33 ± 5.72 | [13] |

| [¹⁸F]6c | 22RV1 cell xenograft mice | 22RV1 xenografts | - | High uptake | High | High | [10] |

| [¹¹¹In]In-BQ7859 | PSMA-expressing tumour-bearing mice | - | - | Favorable targeting | Improved | - | [14][15] |

| [⁶⁸Ga]Ga-HTK03141 | LNCaP tumor-bearing mice | LNCaP xenografts | 1 h | - | - | - | [7] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, evaluation, and application of urea-based PSMA ligands.

Synthesis of Urea-Based PSMA Inhibitors

The synthesis of urea-containing PSMA inhibitors generally involves two primary steps: the formation of an isocyanate intermediate and the subsequent formation of the urea bond.[8][16]

-

Isocyanate Intermediate Formation: This step can be performed in the liquid phase using reagents like triphosgene (B27547) at low temperatures (e.g., -78 °C).[16] Alternatively, solid-phase synthesis methods have been developed where the isocyanate is formed on a resin.[8][16]

-

Urea Bond Formation: The isocyanate intermediate is then reacted with an amine, which can be in the liquid phase or bound to a solid support, to form the stable urea linkage.[8][16] Solid-phase peptide synthesis (SPPS) is a commonly employed technique for constructing the peptide backbone and incorporating the urea moiety.[8]

In Vitro Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (IC50 and Ki values) of novel PSMA ligands.[17][18]

-

Cell Culture: PSMA-expressing cells, such as LNCaP or PC-3 PIP, are cultured in appropriate media until they reach near confluence.[17][19]

-

Ligand Preparation: A constant concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) and serial dilutions of the unlabeled competitor ligand are prepared in a binding buffer.[17]

-

Assay Setup: The assay is typically performed in a 96-well plate format with triplicate wells for total binding, non-specific binding, and the competition curve.[18]

-

Total Binding: Cells are incubated with only the radioligand.

-

Non-specific Binding: Cells are incubated with the radioligand and a high concentration of a known unlabeled inhibitor (e.g., 2-PMPA) to saturate PSMA binding sites.[18]

-

Competition: Cells are incubated with the radioligand and varying concentrations of the unlabeled test ligand.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Termination and Washing: The incubation is stopped, and unbound radioligand is removed by washing the cells with ice-cold buffer.[17]

-

Cell Lysis and Counting: The cells are lysed, and the radioactivity in the cell lysates is measured using a gamma counter.[17]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve.[17]

In Vivo Biodistribution Studies

These studies are essential to evaluate the tumor-targeting efficacy and pharmacokinetic profile of radiolabeled PSMA ligands in animal models.[4][12]

-

Animal Model: Tumor-bearing animal models are established, typically using immunodeficient mice xenografted with PSMA-positive human prostate cancer cells (e.g., LNCaP or PC-3 PIP).[4][12] PSMA-negative cell lines (e.g., PC-3) are used as controls.[4]

-

Radioligand Administration: The radiolabeled PSMA ligand is administered to the animals, usually via tail vein injection.[13]

-

Tissue Harvesting: At various time points post-injection, animals are euthanized, and major organs and tumors are harvested.[12]

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[6]

-

Data Analysis: Tumor-to-organ ratios are calculated to assess the targeting specificity of the radioligand.

Visualizing the Landscape: Signaling Pathways and Workflows

Understanding the biological context and experimental processes is facilitated by visual representations.

PSMA Signaling Pathway

High PSMA expression has been shown to redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway, promoting tumor progression.[18][20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Optimization of PSMA-Based Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PSMA Ligands for Radionuclide Imaging and Therapy of Prostate Cancer: Clinical Status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 18 F-labeled 1,2,3-triazole-linked Glu-urea-Lys-based PSMA ligands have good pharmacokinetic properties for positron emission tomography imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of 18F-Fluoroglycosylated PSMA-Ligands with Improved Renal Clearance Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands | GU Oncology Now [guoncologynow.com]

- 15. ligandtracer.com [ligandtracer.com]

- 16. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Development of a new class of PSMA radioligands comprising ibuprofen as an albumin-binding entity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. urotoday.com [urotoday.com]

Unlocking the Potential: Novel Applications of Glu-Urea-Glu Based Compounds in Theranostics and Beyond

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Glu-urea-Glu (EuE) motif has emerged as a cornerstone in the design of highly specific ligands targeting the prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed in prostate cancer and the neovasculature of various solid tumors. This technical guide delves into the burgeoning applications of Glu-urea-Glu based compounds, extending beyond their initial promise in prostate cancer imaging and therapy. We will explore their role as versatile platforms for targeted drug delivery, innovative radiopharmaceuticals, and tools to unravel complex biological pathways. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling mechanisms, offering a roadmap for researchers and drug development professionals to harness the full potential of these remarkable compounds.

Quantitative Data Summary

The efficacy and targeting capabilities of various Glu-urea-Glu and related Glu-ureido based compounds have been extensively evaluated. The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative overview of their performance.

Table 1: In Vitro PSMA Binding Affinity and Internalization of Novel Glu-Urea-Glu Based Radiotracers

| Compound | IC50 (nM) | Internalization Rate (relative to control) | Cell Line | Reference |

| EuE-k-¹⁸F-FBOA (1) | 4.2 ± 0.4 | 1.4-fold higher than ¹⁸F-DCFPyl | LNCaP | [1] |

| EuE-k-β-a-¹⁸F-FPyl (2) | 1.1 ± 0.2 | 2.7-fold higher than ¹⁸F-DCFPyl | LNCaP | [1] |

| ¹⁸F-DCFPyl | 12.3 ± 1.2 | - | LNCaP | [1] |

| ¹⁸F-PSMA-1007 | 4.2 ± 0.5 | - | LNCaP | [1] |

| natLu-carbamate I (natLu-3) | 7.1 ± 0.7 | Low | LNCaP | [2] |

| [¹⁸F]6f | 6.51 ± 0.19 (Ki) | - | PC3-PIP | [3] |

Table 2: In Vivo Tumor Uptake of ¹⁸F-labeled Glu-Urea-Glu Based Radiotracers in LNCaP Xenograft Models (1 h post-injection)

| Compound | Tumor Uptake (%ID/g) | Reference |

| EuE-k-¹⁸F-FBOA (1) | 12.7 ± 2.0 | [1] |

| EuE-k-β-a-¹⁸F-FPyl (2) | 13.0 ± 1.0 | [1] |

| ¹⁸F-DCFPyl | 7.3 ± 1.0 | [1] |

| ¹⁸F-PSMA-1007 | 7.1 ± 1.5 | [1] |

| natLu-carbamate I (natLu-3) | 5.31 ± 0.94 | [2] |

Table 3: Biodistribution of ⁶⁸Ga-labeled PSMA Tracers in 22Rv1 Tumor-Bearing Mice (60 min p.i.)

| Compound | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |

| [⁶⁸Ga]Ga-PSMA-Q | 4.06 ± 0.36 | 59.33 ± 5.72 | [4] |

| [⁶⁸Ga]Ga-PSMA-617 | 4.27 ± 0.10 | 20.43 ± 1.06 | [4] |

| [⁶⁸Ga]Ga-PSMA-11 | - | 17.95 ± 3.35 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of Glu-urea-Glu based compounds.

Solid-Phase Synthesis of Glu-Urea-Lys (EUK) Derivatives

This protocol describes a standard solid-phase peptide synthesis (SPPS) approach for creating Glu-urea-Lys based PSMA inhibitors.[2][5]

Workflow for Solid-Phase Synthesis of EUK Derivatives

Caption: Solid-phase synthesis workflow for Glu-urea-Lys (EUK) compounds.

Methodology:

-

Resin Loading: Swell 2-chlorotrityl chloride resin in anhydrous DCM/DMF. Attach the first amino acid, Fmoc-Glu(OtBu)-OH, to the resin using diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using a solution of 20-25% piperidine (B6355638) in dimethylformamide (DMF).

-

Isocyanate Formation: Treat the deprotected amine on the resin with triphosgene (B27547) in the presence of a non-nucleophilic base like DIPEA in anhydrous dichloromethane (B109758) (DCM) to form the isocyanate intermediate.

-

Urea Bond Formation: Couple the resin-bound isocyanate with the desired lysine derivative (e.g., H-Lys(Boc)-OtBu) in the presence of DIPEA.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups (e.g., OtBu, Boc) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final compound using mass spectrometry and NMR spectroscopy.[6]

In Vitro PSMA Binding Affinity Assay (Competitive Binding)

This protocol determines the half-maximal inhibitory concentration (IC50) of a test compound against a known radiolabeled PSMA ligand.[3][7]

Workflow for In Vitro Competitive Binding Assay

Caption: Workflow for determining PSMA binding affinity via competitive assay.

Methodology:

-

Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) to near confluency in appropriate cell culture plates.

-

Assay Setup: To each well, add a constant concentration of a known high-affinity radiolabeled PSMA inhibitor (e.g., [¹²⁵I]MIP-1095).

-

Competitive Binding: Add increasing concentrations of the non-radiolabeled test compound to the wells. Include control wells with only the radioligand (for maximum binding) and wells with a high concentration of a known potent inhibitor (for non-specific binding).

-

Incubation: Incubate the plates at 4°C for a specified time to allow binding to reach equilibrium.

-

Washing: Wash the cells multiple times with ice-cold buffer to remove unbound radioligand.

-

Cell Lysis and Measurement: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Biodistribution Studies

This protocol evaluates the distribution and tumor-targeting efficacy of a radiolabeled Glu-urea-Glu based compound in a tumor-bearing animal model.[4][7]

Workflow for In Vivo Biodistribution Study

References

- 1. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 18 F-labeled 1,2,3-triazole-linked Glu-urea-Lys-based PSMA ligands have good pharmacokinetic properties for positron emission tomography imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and affinity identification of glutamic acid-urea small molecule analogs in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Methodological & Application

Application Note: Protocol for Peptide Labeling with Glu-urea-Glu-NHS Ester

Introduction